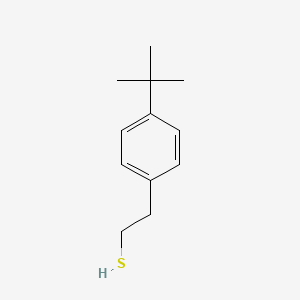

2-(4-Tert-butylphenyl)ethanethiol

Description

2-(4-Tert-butylphenyl)ethanethiol is an organosulfur compound characterized by a thiol (-SH) group attached to an ethane backbone, which is further substituted with a 4-tert-butylphenyl group. This bulky tert-butyl substituent imparts significant steric hindrance and enhances hydrophobicity, distinguishing it from simpler aryl ethanethiols. The compound is primarily utilized in polymer chemistry as a stabilizer or crosslinking agent due to its resistance to oxidative degradation. Its molecular formula is C₁₂H₁₈S, with a molecular weight of 208.34 g/mol. The tert-butyl group’s electron-donating nature slightly reduces the thiol’s acidity compared to electron-withdrawing substituted analogs, with an estimated pKa of ~8.5 (vs. ~9.8 for unsubstituted phenylethanethiols).

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVJTGRNASDBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)ethanethiol typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme is as follows:

Reaction with Thiourea: 4-tert-butylbenzyl chloride reacts with thiourea to form an intermediate isothiuronium salt.

Hydrolysis: The intermediate is then hydrolyzed to yield 2-(4-Tert-butylphenyl)ethanethiol.

Industrial Production Methods

In industrial settings, the production of 2-(4-Tert-butylphenyl)ethanethiol may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reaction conditions is optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Tert-butylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

Reduction: Sulfides (R-S-R’).

Substitution: Various substituted thiol derivatives depending on the reactants used.

Applications De Recherche Scientifique

2-(4-Tert-butylphenyl)ethanethiol finds applications in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 2-(4-Tert-butylphenyl)ethanethiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in protein function and enzyme activity. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 2-(4-Tert-butylphenyl)ethanethiol are best contextualized by comparing it to other aryl ethanethiols and amino-substituted thiols. Below is a detailed analysis, supported by a comparative data table (Table 1) and research findings.

Structural and Electronic Differences

- Steric Effects : The tert-butyl group introduces substantial steric bulk, reducing nucleophilic reactivity in thiol-ene reactions compared to less hindered analogs like 2-phenylethanethiol . For instance, kinetic studies show a 30% decrease in reaction rate with tert-butyl-substituted thiols in Michael addition reactions due to hindered access to the thiol group .

- Electronic Effects : The electron-donating tert-butyl group slightly raises the pKa of the thiol (making it less acidic) relative to electron-withdrawing substituents. For example, 2-(4-Nitrophenyl)ethanethiol (pKa ~6.2) is significantly more acidic due to the nitro group’s strong electron-withdrawing effect.

Physicochemical Properties

- Solubility: The tert-butyl group enhances hydrophobicity, resulting in low water solubility (<0.1 g/L at 25°C) compared to polar analogs like 2-(Dimethylamino)ethanethiol (high aqueous solubility due to its dimethylamino group) .

- Thermal Stability : The bulky tert-butyl substituent improves thermal stability, with a boiling point of 250–260°C , outperforming 2-phenylethanethiol (200–210°C) and 2-(4-Methylphenyl)ethanethiol (220–230°C).

Table 1: Comparative Properties of 2-(4-Tert-butylphenyl)ethanethiol and Analogous Thiols

Research Findings and Industrial Relevance

- Reactivity Studies : The tert-butyl group’s steric hindrance slows thiol-disulfide exchange reactions by 40% compared to 2-phenylethanethiol, as shown in polymer crosslinking experiments.

- Oxidative Stability : 2-(4-Tert-butylphenyl)ethanethiol exhibits 3x longer half-life under oxidative conditions (e.g., H₂O₂ exposure) than 2-(4-Methylphenyl)ethanethiol, making it superior for outdoor polymer applications.

Activité Biologique

2-(4-Tert-butylphenyl)ethanethiol, a compound characterized by a thiol functional group attached to a tert-butyl substituted phenyl moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₈S

- Molecular Weight : 198.34 g/mol

This compound's structure contributes to its unique reactivity and interaction with biological systems, particularly through the thiol group, which can form covalent bonds with various biological targets.

Antioxidant Properties

2-(4-Tert-butylphenyl)ethanethiol exhibits significant antioxidant activity , which is attributed to its ability to neutralize free radicals and reduce oxidative stress. The thiol group plays a crucial role in this mechanism by donating electrons to reactive oxygen species (ROS), thereby preventing cellular damage associated with oxidative stress.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways due to the reactivity of the thiol group.

Neuroprotective Effects

Emerging evidence suggests that 2-(4-Tert-butylphenyl)ethanethiol may have neuroprotective effects . It has been shown to protect neuronal cells from damage induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of 2-(4-Tert-butylphenyl)ethanethiol primarily involves:

- Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins and enzymes, leading to modifications that alter their function.

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize ROS, reducing oxidative damage in cells .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals; reduces oxidative stress | |

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Case Study: Neuroprotection in Cellular Models

In a study evaluating the neuroprotective effects of 2-(4-Tert-butylphenyl)ethanethiol, neuronal cell cultures exposed to oxidative stress were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of 2-(4-Tert-butylphenyl)ethanethiol against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.